molecular formula C14H12O4 B2718064 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde CAS No. 868623-13-6

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

Cat. No. B2718064
M. Wt: 244.246
InChI Key: PDDNDIAEIOGORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde (DMNDC) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a yellow-colored solid that is soluble in organic solvents and has a molecular weight of 246.26 g/mol. DMNDC is a derivative of naphthalene, an aromatic hydrocarbon that is widely used in organic chemistry. DMNDC is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a biomarker for various biological processes.

Scientific Research Applications

Molecular Synthesis and Chemical Reactions

  • The compound's structural components serve as crucial intermediates in the synthesis of zwitterionic compounds, demonstrating significant intramolecular and intermolecular interactions including hydrogen bonding and π–π interactions. This highlights its utility in creating complex molecular structures (Shahid et al., 2015).
  • It reacts readily with benzoyl or pivaloyl chloride, indicating its reactivity and potential in synthesizing diverse molecular frameworks. This reactivity is promoted by electron donation, akin to amide properties (Wannebroucq et al., 2016).

Cycloaddition Reactions

  • The molecule participates in cycloaddition reactions, facilitating the synthesis of complex organic compounds. This includes reactions with benzyne to afford cycloadducts, illustrating its role in forming new chemical bonds and frameworks (Piggott & Wege, 1998).

Synthetic Routes and Applications

  • A detailed synthetic route involving formylation and subsequent methylation to derive 1,4,8-trimethoxy-2-naphthalenecarbaldehyde showcases the compound's versatility in organic synthesis and the development of novel synthetic methods (Tanoue et al., 1989).

Vanadium(II)-Assisted Cross-Coupling

  • Utilized in the synthesis of dl-Shikonin through Vanadium(II)-assisted cross-coupling, indicating its critical role in complex organic syntheses and the development of natural product analogs (Torii et al., 1995).

Luminescence and Molecular Interactions

  • The formation of acetato-bridged dinuclear complexes with cyclopalladated complexes of perylene imine demonstrates its application in creating materials with unique luminescent properties and molecular architectures (Lentijo et al., 2011).

properties

IUPAC Name

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDNDIAEIOGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.